molecular formula C21H27NO2Si B12537181 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

Cat. No.: B12537181
M. Wt: 353.5 g/mol
InChI Key: KGXDQYOYAWEGGJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a synthetic indole derivative featuring two key functional groups:

  • 5-Benzyloxy substituent: Enhances electron density and steric bulk, influencing reactivity and solubility .
  • 1-((2-(Trimethylsilyl)ethoxy)methyl (SEM) group: A robust protecting group for the indole nitrogen, stable under acidic conditions and cleavable via fluoride ions .

This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the SEM group’s stability during multi-step reactions.

Properties

Molecular Formula

C21H27NO2Si

Molecular Weight

353.5 g/mol

IUPAC Name

trimethyl-[2-[(5-phenylmethoxyindol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C21H27NO2Si/c1-25(2,3)14-13-23-17-22-12-11-19-15-20(9-10-21(19)22)24-16-18-7-5-4-6-8-18/h4-12,15H,13-14,16-17H2,1-3H3

InChI Key

KGXDQYOYAWEGGJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis involves two key steps:

  • Introduction of the benzyloxy group at the 5-position of the indole scaffold.
  • Protection of the indole nitrogen with the SEM group via SEMCl reagent.

Table 1: General Reaction Pathway for Target Compound

Step Reaction Type Reagents/Conditions Purpose
1 Deprotonation NaH, DMF, 0°C Activate indole NH for SEMCl coupling
2 SEM Protection SEMCl, RT, 1–2 h Introduce (2-(trimethylsilyl)ethoxy)methyl group
3 Benzyloxy Installation Benzyliation agent (e.g., BnCl, BnBr, or benzylating reagent), Lewis acid catalyst (e.g., FeCl₃) Introduce benzyloxy group at C5

Detailed Synthesis Protocols

SEM Protection of Indole NH

The SEM group is introduced via alkylation of the indole nitrogen using SEMCl under basic conditions. This step is critical to stabilize the indole NH during subsequent reactions.

Protocol Adapted from Source
  • Starting Material : 5-Hydroxyindole (or precursor with hydroxyl at C5).
  • Deprotonation :
    • Stir 5-benzyloxyindole (1 equiv) with NaH (2–3 equiv) in dry DMF at 0°C for 30 min.
  • SEMCl Addition :
    • Add SEMCl (1.2–1.5 equiv) dropwise. Stir at RT for 2–4 h.
  • Workup :
    • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purification :
    • Flash chromatography (SiO₂, hexane/EtOAc gradient).

Key Considerations :

  • Yield : ~80–90% for SEM protection in analogous systems.
  • Stability : SEM groups are stable under acidic and basic conditions but sensitive to strong nucleophiles (e.g., hydroxide).

Benzyloxy Group Installation at C5

The benzyloxy group is introduced via electrophilic aromatic substitution (EAS) or nucleophilic displacement. For EAS, directing groups (e.g., SEM) guide substitution to the 5-position.

Protocol for Benzylation
  • Starting Material : 1-SEM-protected indole.
  • Benzylation :
    • Treat with benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a Lewis acid (e.g., FeCl₃, AlCl₃).
    • Solvent: DCM or anisole. Temperature: RT to 50°C.
  • Workup :
    • Extract with EtOAc, wash with brine, and dry.

Challenges :

  • Regioselectivity : SEM at N1 may direct EAS to C5 or C7. For C5 specificity, steric effects or electronic directing (e.g., electron-rich SEM) may favor desired substitution.

Alternative Approaches

One-Pot SEM Protection and Benzylation

A tandem method combines SEM protection and benzylation in a single step, though regioselectivity may require optimization.

Hypothetical Protocol
  • SEM Protection :
    • Deprotonate 5-hydroxyindole with NaH in DMF.
  • Benzylation :
    • Add BnCl and SEMCl simultaneously.
    • Stir at RT for 12–24 h.

Advantages :

  • Reduced reaction steps.
    Limitations :
  • Potential competition between SEMCl and BnCl for the indole NH.

Optimization and Challenges

Solvent Selection

  • DMF : Ideal for SEM protection due to high polarity and solubility of NaH.
  • DCM : Preferred for benzylation to facilitate easy workup.

Catalyst Screening

  • Lewis Acids : FeCl₃ provides better regioselectivity for C5 benzylation compared to AlCl₃.
  • Base Strength : NaH is stronger than DBU or Et₃N, ensuring complete deprotonation of the indole NH.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

Method Advantages Limitations
Sequential SEM Protection + Benzylation High regioselectivity, scalable Multi-step process
One-Pot Tandem Reaction Reduced steps, cost-effective Risk of side reactions, low yields
SEM Protection Post-Benzylation Simplified benzylation SEM introduction may require harsher conditions

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides to introduce different substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced indole derivatives

    Substitution: Alkylated or acylated indole derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
  • CAS Number : 1000786-73-1
  • Molecular Formula : C₁₈H₃₁N₃O₂Si
  • Molecular Weight : Approximately 353.54 g/mol

The compound features an indole core, a benzyloxy group, and a trimethylsilyl ether, which contribute to its unique chemical reactivity and biological properties.

Scientific Research Applications

5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has a wide range of scientific research applications:

Medicinal Chemistry

The compound shows potential as a precursor in the development of pharmaceutical agents due to its structural complexity and ability to interact with biological targets. Its unique structure allows for modifications that can enhance bioactivity against various diseases.

Biological Evaluation

Research indicates that this compound may exhibit significant biological activity. For instance:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, possibly through the modulation of specific signaling pathways.
  • Anti-inflammatory Effects : Research has indicated that certain derivatives may reduce inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole with various enzymes and receptors. These studies help elucidate its mechanism of action and identify potential therapeutic targets.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of this compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Anti-inflammatory Properties

In animal models, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines, suggesting its utility in managing conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is influenced by structural modifications. Variations in substituents at different positions on the indole ring have been correlated with changes in potency against specific biological targets. Understanding these relationships is crucial for optimizing the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group and the trimethylsilyl-ethoxymethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name 1-Position Substituent 5-Position Substituent Key Properties/Applications Reference
5-(Benzyloxy)-1-(SEM)-1H-indole (Target) SEM Benzyloxy High stability under acidic conditions
5-Benzyloxy-1-chloromethyl-1,2-dihydroindoline 17 Chloromethyl Benzyloxy Intermediate for sulfonate derivatives
1-Benzyl-5-methyl-1H-indole 3 Benzyl Methyl High-yield N-alkylation (>99%)
5-Methoxy-3-(2-nitrovinyl)-1H-indole H Methoxy Nitrovinyl group for redox applications
5-(2-(Benzyloxy)ethoxy)-1H-indole 28 H Benzyloxyethoxy Thioether-linked bioactive analog
Key Observations :
  • SEM vs. Benzyl/Chloromethyl Groups: The SEM group offers superior stability compared to benzyl (removed via hydrogenolysis) or chloromethyl (prone to nucleophilic substitution) .
  • 5-Substituent Effects : Benzyloxy groups (target, compound 17) increase lipophilicity compared to methoxy (compound 28) or methyl (compound 3), impacting solubility and membrane permeability .

Physicochemical and Functional Comparisons

  • Stability : SEM-protected indoles resist acidic cleavage better than benzyl or methanesulfonyl derivatives (e.g., compound 18, m.p. 203–206°C) .
  • Reactivity : The 5-benzyloxy group directs electrophilic substitution to the 4- or 6-position, contrasting with methoxy (electron-donating) or nitrovinyl (electron-withdrawing) groups in other analogs .
  • Yield and Purity : SEM derivatives often require chromatographic purification (e.g., compound 28, 35% yield), whereas benzyl-protected indoles (compound 3) achieve near-quantitative yields .

Biological Activity

5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole, with the CAS number 1000786-73-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a benzyloxy group and a trimethylsilyl ether. Its molecular formula is C21H27NO2Si, and it has a molecular weight of approximately 353.54 g/mol . The presence of these functional groups suggests potential for various biological interactions.

Synthesis

The synthesis of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves several reaction steps, including nucleophilic substitutions and electrophilic aromatic substitutions. The trimethylsilyl ether can be hydrolyzed under acidic or basic conditions to yield alcohol derivatives, which may enhance biological activity.

Antiviral Activity

The role of heterocyclic compounds in antiviral drug development is well documented. Heterocycles often demonstrate significant antiviral properties against various pathogens. For example, compounds like benzimidazole derivatives have been shown to inhibit viral polymerases effectively . Investigating the antiviral potential of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole could yield promising results in targeting viral infections.

Case Studies

  • Antiviral Efficacy : A study highlighted the effectiveness of certain indole derivatives against viral pathogens, showcasing IC50 values indicating their potency . Although direct studies on our compound are scarce, the structural similarities warrant exploration.
  • Antimicrobial Activity : A series of N(1)-benzyl derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium smegmatis, demonstrating significant inhibition zones compared to standard antibiotics . This suggests that 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole may possess similar properties.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
5-Bromoindole120-72-9Contains a bromine atom; used in organic synthesisModerate antimicrobial activity
5-Methoxyindole1196-10-8Features a methoxy group; known for neuroactive propertiesNeuroactive effects reported
5-Hydroxyindole60-12-8Contains a hydroxyl group; involved in serotonin synthesisPotential antidepressant effects

The distinctive feature of 5-(Benzyloxy)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole lies in its combination of both benzyloxy and trimethylsilyl ether functionalities attached to an indole structure, which may enhance its solubility and biological activity compared to other similar compounds.

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